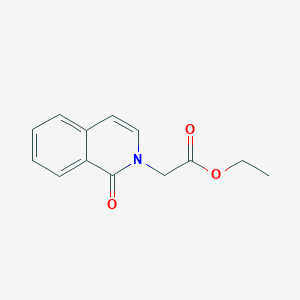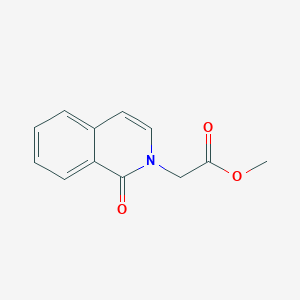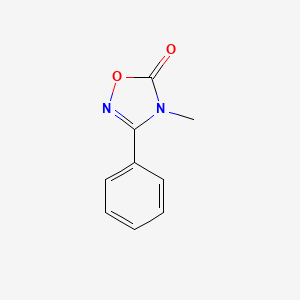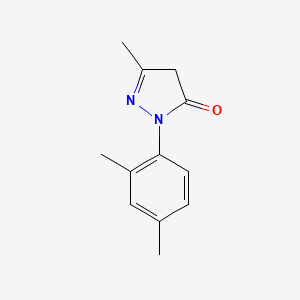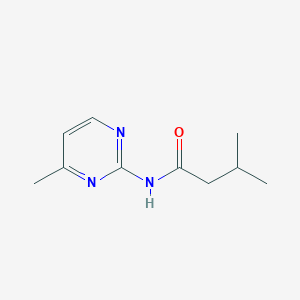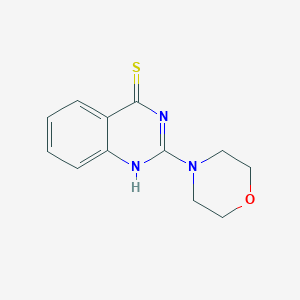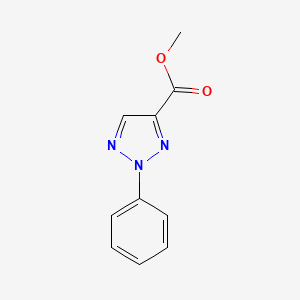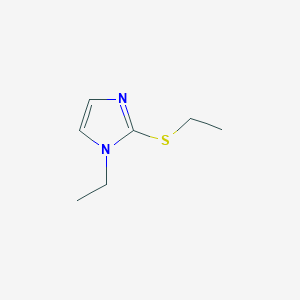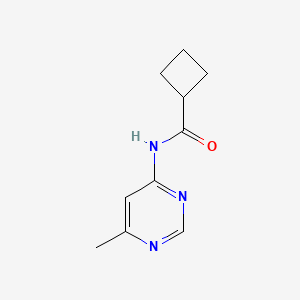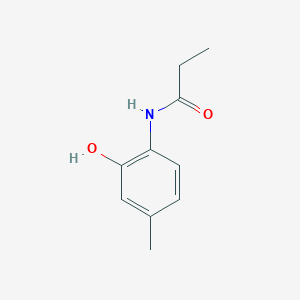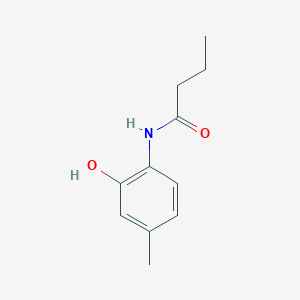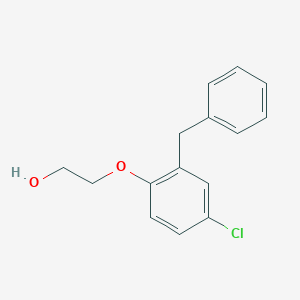
2-(2-Benzyl-4-chlorophenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Benzyl-4-chlorophenoxy)ethanol: is an organic compound with a molecular structure that includes a benzyl group, a chlorophenoxy group, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyl-4-chlorophenoxy)ethanol typically involves the reaction of 2-benzyl-4-chlorophenol with ethylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as potassium carbonate can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(2-Benzyl-4-chlorophenoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Benzyl-4-chlorophenoxyacetaldehyde or benzyl-4-chlorophenoxyacetic acid.
Reduction: Benzyl-4-chlorophenoxyethanol or benzyl-4-chlorophenoxyethane.
Substitution: Various substituted benzyl-4-chlorophenoxyethanol derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(2-Benzyl-4-chlorophenoxy)ethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chlorophenoxy compounds on cellular processes. It can be used to investigate the mechanisms of action of similar compounds in biological systems.
Medicine: The compound has potential applications in the development of new drugs. Its structure can be modified to create derivatives with improved pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mécanisme D'action
The mechanism of action of 2-(2-Benzyl-4-chlorophenoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
2-(2-Chlorophenoxy)ethanol: This compound is structurally similar but lacks the benzyl group. It has different chemical and biological properties.
2-(4-Chlorophenoxy)ethanol: Another similar compound with the chlorine atom in a different position. It exhibits distinct reactivity and applications.
Uniqueness: 2-(2-Benzyl-4-chlorophenoxy)ethanol is unique due to the presence of both the benzyl and chlorophenoxy groups. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. Its versatility in various applications makes it a valuable compound in research and industry.
Propriétés
IUPAC Name |
2-(2-benzyl-4-chlorophenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12/h1-7,11,17H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYRKAYTIWNKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
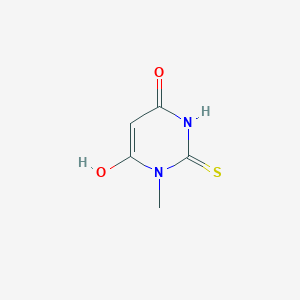
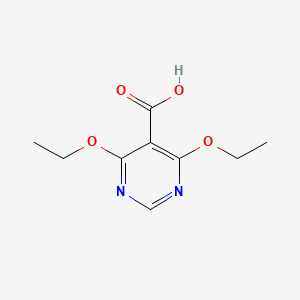
![5-Phenyl-2,3-dihydro-[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium;bromide](/img/structure/B6747540.png)
